3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 2-chloro-3-methoxyphenyl group at position 3 and a methyl group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C12H10ClNO4 |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-6-9(12(15)16)11(14-18-6)7-4-3-5-8(17-2)10(7)13/h3-5H,1-2H3,(H,15,16) |
InChI Key |
MQDNOWJHKDFRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Carboxylic Acid Derivitization Reactions
The carboxylic acid group undergoes standard derivatization reactions, particularly acyl chloride formation, which serves as a key intermediate for further transformations.
Acyl Chloride Formation
Reaction with bis(trichloromethyl) carbonate (triphosgene) in organic solvents produces the corresponding acyl chloride.
| Reagent | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Bis(trichloromethyl) carbonate | Toluene, THF, or chlorobenzene | Triethylamine or pyridine | 20–150°C | High | |
| Thionyl chloride | Toluene | None | 0–50°C | >95% |
Key Findings :
-
Triphosgene-based methods avoid hazardous gases (e.g., SOCl₂) and enable scalable production .
-
Thionyl chloride reactions require anhydrous conditions, with toluene as the preferred solvent .
Amide and Ester Formation
The acyl chloride intermediate reacts with amines or alcohols to form amides or esters, respectively.
Example : Reaction with 4'-trifluoromethylaniline (TFMA) in toluene yields 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide .
-
Conditions : TFMA and triethylamine added dropwise at 0–4°C, stirred overnight at room temperature.
-
Purity : >99.8% HPLC potency with minimal by-products (e.g., <0.1% isomeric impurities) .
Isoxazole Ring Reactivity
The isoxazole ring participates in electrophilic substitutions and reductions, though substituents influence regioselectivity.
Electrophilic Substitution
The methyl group at position 5 and electron-withdrawing carboxylic acid at position 4 direct electrophiles to the phenyl ring or isoxazole nitrogen.
Halogenation :
-
Chlorination at the phenyl ring is achieved during synthesis (e.g., 2-chloro-3-methoxyphenyl group) .
-
Bromination of analogous isoxazole esters enables Suzuki couplings for aryl functionalization .
Reduction and Ring-Opening
Reduction of the isoxazole ring (e.g., catalytic hydrogenation) is not explicitly documented but is theoretically feasible to yield β-enamine ketones.
Phenyl Ring Modifications
The 2-chloro-3-methoxyphenyl substituent undergoes selective transformations.
Methoxy Group Demethylation
While not directly observed, methoxy groups in similar compounds are demethylated using BBr₃ or HI to yield phenolic derivatives .
Suzuki Coupling
Brominated intermediates (e.g., 4-bromo-5-phenylisoxazole-3-carboxylate) react with boronic acids to install aryl groups .
Example :
| Substrate | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Bromoisoxazole derivative | 3-Methoxyphenyl | 4-(3-Methoxyphenyl)isoxazole | 75% |
Stability and Reaction Optimization
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The substituents on the phenyl ring and isoxazole core significantly influence solubility, stability, and bioactivity. Key analogues and their properties are compared below:
Key Observations :
Key Observations :
Q & A
Q. What are the established synthetic routes for 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?
The compound is synthesized via multi-step reactions. A common method involves:
Condensation : Reacting substituted benzaldehyde derivatives (e.g., o-chlorobenzaldehyde) with hydroxylamine hydrochloride to form an oxime intermediate.
Cyclization : The oxime undergoes cyclization with ethyl acetoacetate in acidic conditions to form the isoxazole ring.
Hydrolysis : The ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative .
Q. How can the structural identity of this compound be confirmed?
Use a combination of spectroscopic and chromatographic methods:
Q. What are the solubility properties of this compound?
- Poor solubility : Insoluble in water due to hydrophobic aromatic and isoxazole groups .
- Preferred solvents : Oxygenated solvents like DMSO, DMF, or methanol. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this carboxylic acid derivative?
- Activation : Use carbodiimides (e.g., EDC) with DMAP to form active esters for amide bond formation with amines or amino acids .
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Yield improvement : Optimize stoichiometry (1.2:1 molar ratio of acid to amine) and reaction time (24–72 hours under argon) .
Q. What are the biological targets or applications of this compound?
- Antibacterial intermediates : Used in synthesizing β-lactam antibiotics via amide coupling with 6-aminopenicillanic acid .
- Anticancer research : Fluorinated analogs (e.g., 3-(2-chloro-6-fluorophenyl) derivatives) show activity in tumor suppression assays .
- Enzyme inhibition : The isoxazole-carboxylic acid scaffold may target COX-2 or kinases; validate via enzymatic assays (e.g., fluorescence polarization) .
Q. How can researchers address discrepancies in reported melting points or spectral data?
Q. What strategies improve the stability of this compound during storage?
Q. How can structure-activity relationships (SAR) be studied for derivatives of this compound?
- Substituent variation : Synthesize analogs with halogens (F, Br), alkyl groups, or nitro substitutions at the phenyl or isoxazole positions .
- Bioassay integration : Test analogs in cytotoxicity (MTT assay) or antimicrobial (MIC determination) models to correlate substituents with activity .
Methodological Notes
- Synthesis scale-up : For gram-scale production, replace thionyl chloride with safer alternatives like oxalyl chloride .
- Analytical cross-checks : Combine HPLC with -NMR to confirm both purity and structural integrity .
- Contradictory data resolution : Always compare results against peer-reviewed patents or pharmacopeial standards (e.g., USP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
